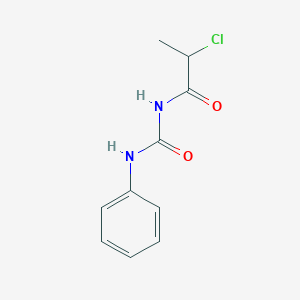

3-(2-Chloropropanoyl)-1-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(phenylcarbamoyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRZEHLMIFTDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization of Acylphenylureas

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a map of the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of 3-(2-Chloropropanoyl)-1-phenylurea is predicted to exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm). The two amide (NH) protons are expected to show broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The methine (CH) proton, being adjacent to both a chlorine atom and a carbonyl group, is expected to be significantly deshielded and appear as a quartet. The methyl (CH₃) protons, coupled to the methine proton, would appear as a doublet further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.0 - 7.6 | Multiplet |

| Amide (NH) | Variable | Broad Singlet |

| Methine (CH) | ~4.5 - 5.0 | Quartet |

Note: Predicted values are based on the analysis of similar structural fragments in related molecules. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The two carbonyl (C=O) carbons will appear significantly downfield. The carbons of the phenyl ring will produce signals in the aromatic region (typically 120-140 ppm). The carbon atom bonded to the chlorine (CHCl) is expected around 50-60 ppm, while the methyl (CH₃) carbon will be the most upfield signal. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (Acyl C=O) | ~170 - 175 |

| Carbonyl (Urea C=O) | ~150 - 155 |

| Phenyl (C-N) | ~135 - 140 |

| Phenyl (CH) | ~120 - 130 |

| Methine (CHCl) | ~50 - 60 |

Note: Predicted values are based on the analysis of similar structural fragments in related molecules. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁ClN₂O₂), the calculated monoisotopic mass is 226.0509 Da. uni.lu This precise mass measurement is a key identifier for the compound, distinguishing it from other molecules with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

Electrospray Ionization is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In ESI-MS, the analyte is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adduct ions. uni.lunih.gov For this compound, several adducts can be predicted in both positive and negative ion modes. uni.lu

Table 4: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 227.05818 |

| [M+Na]⁺ | 249.04012 |

| [M+NH₄]⁺ | 244.08472 |

Data sourced from PubChem. uni.lu

Collision Cross Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase. This parameter, often determined by ion mobility-mass spectrometry, provides an additional dimension of characterization. Predicted CCS values can be calculated for different ionic adducts of a compound.

Table 5: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 148.7 |

| [M+Na]⁺ | 154.7 |

| [M-H]⁻ | 152.2 |

| [M+NH₄]⁺ | 166.8 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For an acylphenylurea like this compound, the IR spectrum provides distinct signals corresponding to its key structural components.

The primary absorptions are associated with the N-H, C=O (carbonyl), C-N, and C-Cl bonds, as well as the vibrations of the aromatic phenyl ring. The urea (B33335) and acyl moieties give rise to characteristic carbonyl stretching bands. The N-H stretching vibrations of the urea group typically appear as a broad band, while bending vibrations occur at lower wavenumbers. youtube.comlumenlearning.com

Key IR Absorption Bands for Acylphenylureas

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Urea) | Stretch | 3300 - 3500 | Medium, often broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Acyl) | Stretch | 1680 - 1750 | Strong |

| C=O (Urea) | Stretch | 1630 - 1680 | Strong |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium to weak |

| N-H (Urea) | Bend | 1510 - 1570 | Medium |

Note: The exact positions of these bands can vary depending on the specific molecular environment and intermolecular interactions, such as hydrogen bonding. uniroma1.itlibretexts.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating acylphenylureas from reaction mixtures, identifying impurities, and quantifying the compound. The choice of method depends on the compound's volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used method for the analysis of polar and thermally unstable compounds like phenylureas. researchgate.netchromatographyonline.com It allows for the separation, identification, and quantification of the target compound without the need for derivatization. chromatographyonline.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. nih.gov

A common setup for analyzing phenylurea herbicides involves a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. chromatographyonline.comnih.gov Detection is often achieved using an ultraviolet (UV) detector, as the phenyl ring provides strong chromophores. chromatographyonline.com This method is highly effective for assessing the purity of synthesized this compound and for separating it from starting materials and byproducts.

Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 |

| Mobile Phase | Acetonitrile / Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~210-245 nm |

| Flow Rate | ~1 mL/min |

Direct analysis of many phenylurea compounds by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. researchgate.netchromatographyonline.com At the high temperatures required for GC analysis, these compounds can degrade, often breaking down into their corresponding isocyanates. researchgate.net

To overcome this limitation, derivatization is often necessary to convert the non-volatile phenylurea into a more volatile and thermally stable derivative. researchgate.net A common derivatization strategy is methylation, which can be achieved using reagents like iodomethane. This process typically targets the amide nitrogen, forming a stable tertiary amide that can pass through the GC column without decomposition. researchgate.net The resulting volatile derivative can then be analyzed by GC coupled with Mass Spectrometry (MS) for definitive identification based on its mass spectrum and retention time. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools that combine the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.netsciencepublishinggroup.com This technique is ideal for detecting and quantifying acylphenylureas at very low concentrations in complex matrices, such as environmental or biological samples. researchgate.net

After separation on an LC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a mass spectrometer. mdpi.com LC-MS/MS provides even greater specificity by selecting a specific parent ion, fragmenting it, and then detecting a characteristic fragment ion. This method, known as selected reaction monitoring (SRM), allows for highly confident identification and quantification of the target compound, even in the presence of interfering substances. researchgate.netusda.gov

X-ray Crystallography for Solid-State Structure Determination

For an acylphenylurea, a crystal structure would reveal the planarity of the urea group, the dihedral angles between the phenyl ring and the urea plane, and the conformation of the 2-chloropropanoyl side chain. researchgate.net Intermolecular interactions, particularly hydrogen bonds involving the N-H and C=O groups of the urea moiety, play a crucial role in dictating the crystal packing. researchgate.net These hydrogen bonds often link molecules into chains or more complex networks. researchgate.net

While specific crystal structure data for this compound is not publicly available, analysis of related phenylurea compounds shows that the central urea unit is typically planar, and the molecular conformation is heavily influenced by the formation of N-H···O hydrogen bonds. researchgate.net Such an analysis provides an unambiguous confirmation of the compound's connectivity and stereochemistry.

Computational Chemistry and Theoretical Investigations in Acylphenylurea Research

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor's binding site. cuni.czresearchgate.net This approach is fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

In the context of acylphenylurea research, docking simulations are employed to elucidate how compounds like 3-(2-Chloropropanoyl)-1-phenylurea might interact with biological targets. The process involves generating multiple conformations of the ligand and fitting them into the active site of a receptor. cuni.cz These poses are then evaluated using scoring functions that estimate the binding energy, with lower scores typically indicating a more favorable interaction. nih.govnih.gov

For This compound , a docking study would analyze the contributions of its distinct chemical moieties:

Phenyl Group: This aromatic ring is likely to engage in hydrophobic interactions or pi-stacking with nonpolar amino acid residues in a receptor's binding pocket.

Urea (B33335) Moiety: The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These are critical for forming strong, specific interactions with the protein backbone or polar side chains.

2-Chloropropanoyl Group: The chlorine atom can form halogen bonds or other electrostatic interactions, while the entire group contributes to the molecule's steric profile, influencing how it fits within a binding cavity.

Studies on related acyl urea structures have shown that the urea group is often essential for key hydrogen bonding interactions that anchor the ligand to the receptor. dntb.gov.ua Molecular dynamics (MD) simulations can further refine docking results by modeling the flexibility of both the ligand and the receptor, providing a more accurate picture of the binding complex over time. nih.gov

Table 1: Potential Molecular Interactions for this compound Predicted by Molecular Docking

| Molecular Fragment | Potential Interaction Type | Interacting Receptor Residues (Examples) |

|---|---|---|

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Urea (-NH-CO-NH-) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |

| Carbonyl Oxygen (=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine |

| Chlorine (-Cl) | Halogen Bond, Electrostatic | Electron-rich atoms (e.g., backbone carbonyls) |

Quantitative Structure-Activity Relationship (QSAR) Development for Chemical Modifiers

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orglongdom.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. excli.de QSAR is a cornerstone of computer-aided drug design, used to predict the activity of unsynthesized compounds and to optimize lead structures. longdom.orgjddtonline.info

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule:

Electronic Properties: (e.g., partial charges, dipole moment)

Hydrophobic Properties: (e.g., LogP, the logarithm of the partition coefficient)

Steric Properties: (e.g., molecular weight, molar volume)

Topological Properties: (e.g., connectivity indices)

The statistical robustness of a QSAR model is critical and is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high Q² value indicates good predictive power. nih.govdmed.org.ua

Table 2: Representative Statistical Parameters from QSAR Studies on Related Compound Series

| Model Type | R² (Coefficient of Determination) | Q² (Cross-Validation Coefficient) | r²pred (External Validation) | Reference |

|---|---|---|---|---|

| MLR | 0.864 | 0.799 | 0.706 | nih.gov |

| MLR | - | 0.706 - 0.748 | - | dmed.org.ua |

| 3D-QSAR | 0.903 | 0.530 | 0.935 | nih.gov |

Note: Data is representative of the performance of QSAR models and not specific to this compound.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMFA and CoMSIA are advanced 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of structure-activity relationships. iupac.orgmdpi.com Unlike 2D-QSAR, these methods analyze the 3D steric and electrostatic fields surrounding a set of aligned molecules. explorationpub.com CoMSIA expands on this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netresearchgate.net

The process involves:

Alignment: A series of structurally related molecules are superimposed in 3D space based on a common scaffold.

Field Calculation: The molecules are placed in a 3D grid. At each grid point, the steric and electrostatic (and other for CoMSIA) interaction energies with a probe atom are calculated.

Correlation: Statistical methods like Partial Least Squares (PLS) are used to correlate the variations in these 3D fields with the observed biological activities.

The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. nih.gov For This compound :

Steric Maps (Green/Yellow Contours): A green contour near the 2-chloropropanoyl group would suggest that bulkier substituents are favored in that region for higher activity, while a yellow contour would indicate that smaller groups are preferred.

Electrostatic Maps (Blue/Red Contours): A blue contour near the urea N-H groups would indicate that electropositive character is beneficial, whereas a red contour near the carbonyl oxygen would suggest that electronegative character is favored.

These insights are invaluable for designing new acylphenylurea derivatives with potentially improved potency. nih.govmdpi.com

Table 3: Statistical Validation Parameters from CoMFA and CoMSIA Studies

| Method | q² (Leave-One-Out) | r² (Non-Cross-Validated) | r²pred (Predictive r-squared) | Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.567 | 0.902 | 0.902 | Steric, Electrostatic | researchgate.net |

| CoMSIA | 0.586 | 0.894 | 0.894 | Steric, Electrostatic, Hydrophobic, H-Bond | researchgate.net |

| CoMFA | 0.574 | 0.999 | 0.755 | Steric, Electrostatic | explorationpub.com |

| CoMSIA | 0.584 | 0.989 | 0.921 | Steric, Electrostatic, Hydrophobic, H-Bond | explorationpub.com |

| CoMFA | 0.840 | - | 0.694 | Steric, Electrostatic | mdpi.com |

Note: q² and r² values indicate the statistical significance and predictive ability of the models. These values are from studies on various compound series and serve as examples.

Advanced Conformational Analysis and Molecular Dynamics

Molecules like This compound are not static; they are flexible structures that can adopt numerous different shapes, or conformations, due to rotation around single bonds. ijpsr.commun.ca Conformational analysis is the study of these different conformations and their relative energies. ijpsr.com Understanding the preferred conformation of a molecule is crucial, as its 3D shape dictates how it interacts with biological targets. mun.ca

Molecular Dynamics (MD) simulations are a powerful technique for performing advanced conformational analysis. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic view of the molecule's behavior in a simulated environment (e.g., in water). rsc.org

An MD simulation of This compound could reveal:

The most stable, low-energy conformations in solution.

The flexibility of different parts of the molecule, such as the rotation of the phenyl ring relative to the urea plane or the movement of the chloropropanoyl side chain.

The stability of key intramolecular hydrogen bonds.

The pattern of interactions with surrounding solvent molecules, which can influence binding.

Analysis of the MD trajectory, through metrics like Root-Mean-Square Deviation (RMSD) and Principal Component Analysis (PCA), can identify the dominant conformational states that the molecule explores. nih.govmdpi.com This information is critical for understanding receptor binding and for refining the results of molecular docking studies.

Theoretical Prediction of Chemical Properties and Reactivity Descriptors

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to predict a wide range of chemical properties and reactivity descriptors from first principles. nih.govscirp.org These calculations provide insight into the electronic structure of a molecule, which governs its reactivity. chemrevlett.com

For This compound , DFT calculations can determine key reactivity descriptors:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive. chemrevlett.com

Chemical Hardness and Softness: These properties, derived from the HOMO-LUMO gap, describe the molecule's resistance to changes in its electron distribution.

Electronegativity and Electrophilicity Index: These global descriptors indicate the molecule's tendency to attract electrons. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction. scirp.org

These theoretically predicted properties are crucial for understanding the intrinsic reactivity of This compound and for rationalizing its behavior in chemical and biological systems.

Table 4: Key Theoretical Reactivity Descriptors and Their Significance

| Descriptor | Significance | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions most susceptible to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Calculated as (ELUMO - EHOMO) / 2. |

| Electronegativity (χ) | Tendency to attract electrons. | Influenced by the chlorine and oxygen atoms. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | Predicts the tendency to act as an electrophile. |

Applications of 3 2 Chloropropanoyl 1 Phenylurea and Its Structural Scaffolds in Organic Synthesis

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3-(2-Chloropropanoyl)-1-phenylurea, arising from its reactive acyl chloride precursor and the phenylurea core, positions it as a valuable intermediate in multi-step organic syntheses. The 2-chloropropanoyl portion, derived from 2-chloropropionyl chloride, serves as a key building block for introducing a reactive electrophilic center into a molecule. This functionality is crucial for constructing a variety of chemical structures, including those found in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai For instance, the related compound 2-chloropropionanilide, which shares the chloropropionyl group, is a known intermediate in the synthesis of various bioactive compounds. ontosight.ai The synthesis of such intermediates often involves the reaction of a precursor like 2-chloropropionyl chloride with an appropriate nucleophile, a fundamental transformation in organic chemistry. ontosight.ai

The phenylurea scaffold itself is a common feature in many biologically active compounds. Its derivatives are recognized for their wide range of pharmacological properties, making them attractive targets in medicinal chemistry. iglobaljournal.com The synthetic utility of the urea (B33335) moiety allows for its incorporation into larger, more complex molecules, often through derivatization and modification. iglobaljournal.com

Strategies for Derivatization via the Phenylurea Moiety

The phenylurea moiety within this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The nitrogen atoms of the urea group can undergo various reactions, including alkylation, arylation, and acylation, to introduce new functional groups and structural motifs.

One common strategy involves the derivatization of the phenyl ring. Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl group, thereby modulating the electronic properties and biological activity of the resulting molecule. Furthermore, the nitrogen atoms of the urea can be targeted. For example, N-chloro-N'-phenylurea, a related compound, showcases how the chlorine moiety can facilitate nucleophilic substitution reactions, enabling the creation of various bioactive molecules. vulcanchem.com

Research has demonstrated the synthesis of N-phenyl-N'-(substituted) phenoxy acetyl ureas, where a chloroacetyl phenylurea intermediate is reacted with various substituted phenols. iglobaljournal.com This highlights a general strategy where the nitrogen of the urea acts as a nucleophile to displace a leaving group, forming a new carbon-nitrogen bond. This approach allows for the systematic variation of the substituent attached to the urea nitrogen, a key tactic in structure-activity relationship (SAR) studies. nih.gov

Exploitation of the Chloropropanoyl Unit for Diversified Chemical Synthesis

The chloropropanoyl unit is a highly versatile functional group that provides a reactive handle for a multitude of chemical transformations. The presence of a chlorine atom alpha to the carbonyl group makes this position susceptible to nucleophilic substitution, a cornerstone reaction in organic synthesis. thieme-connect.com This reactivity allows for the introduction of a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The 2-chloroethyl fragment within the chloropropanoyl unit can also serve as a masked vinyl group. thieme-connect.com Through elimination reactions, typically facilitated by a base, an α,β-unsaturated carbonyl system can be generated. This Michael acceptor can then participate in conjugate addition reactions, further expanding the synthetic possibilities.

Moreover, the carbonyl group itself can undergo a range of reactions, including reduction to an alcohol, conversion to an imine, or participation in condensation reactions. This dual reactivity of the chloropropanoyl unit—nucleophilic substitution at the α-carbon and reactions at the carbonyl group—makes it a powerful tool for constructing diverse molecular architectures. For example, 3-chloropropionyl chloride, the precursor to this unit, is used in Friedel–Crafts acylations to form indanone derivatives, which can be further transformed into complex urea derivatives. thieme-connect.com

Role as Building Blocks for Novel Heterocyclic Systems

The combination of the phenylurea and chloropropanoyl functionalities within this compound makes it a particularly useful precursor for the synthesis of novel heterocyclic compounds. The inherent reactivity of the molecule allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

For instance, the reaction of hydrazides with acid chlorides like 3-chloropropionyl chloride can lead to the formation of pyridazinone and oxadiazole derivatives. mdpi.com In these syntheses, the chloropropanoyl unit provides the necessary electrophilic sites for ring closure. The nitrogen atoms of the urea or a hydrazide can act as internal nucleophiles, attacking the electrophilic carbon bearing the chlorine atom or the carbonyl carbon to form five- or six-membered rings.

Future Research Directions in Acylphenylurea Chemical Studies

Development of More Sustainable and Green Synthetic Methodologies

A significant push in modern chemistry is the adoption of environmentally benign synthetic practices. chemistryjournals.net Future research in acylphenylurea synthesis will increasingly focus on green chemistry principles to minimize environmental impact and enhance safety. cuestionesdefisioterapia.com This involves a shift away from traditional methods that often rely on hazardous reagents and volatile organic solvents. chemistryjournals.netjocpr.com

Key areas of development include:

Alternative Solvents: Research is directed towards replacing conventional organic solvents with greener alternatives such as water, supercritical fluids (like CO2), and ionic liquids. chemistryjournals.netjocpr.com Water is particularly attractive due to its non-toxicity and abundance, and it can offer unique reactivity profiles. chemistryjournals.net

Energy-Efficient Synthesis: Techniques like microwave-assisted synthesis and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netjddhs.com

Renewable Feedstocks: The use of starting materials derived from renewable resources is a cornerstone of green chemistry. jocpr.com Future studies will likely investigate the synthesis of acylphenylureas from bio-based precursors.

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy, will be prioritized to reduce waste generation. jddhs.com

| Green Synthetic Approach | Description | Potential Advantages |

| Alternative Solvents | Use of water, supercritical CO2, and ionic liquids instead of volatile organic solvents. chemistryjournals.netjocpr.com | Reduced toxicity, lower environmental impact, potential for novel reactivity. chemistryjournals.net |

| Biocatalysis | Employment of enzymes or whole microorganisms as catalysts. jddhs.com | High selectivity, mild reaction conditions, reduced byproducts. jddhs.com |

| Energy-Efficient Methods | Application of microwave and ultrasound irradiation to accelerate reactions. researchgate.netjddhs.com | Faster reaction rates, lower energy consumption, uniform heating. researchgate.net |

| Renewable Feedstocks | Utilization of starting materials derived from biomass. jocpr.com | Reduced reliance on fossil fuels, increased sustainability. |

Exploration of Novel Catalytic Systems for Acylurea Formation

Catalysis plays a pivotal role in the synthesis of acylureas, and the development of novel catalytic systems is a major research frontier. The goal is to create more efficient, selective, and reusable catalysts for acylurea formation.

Future research will likely focus on:

Transition Metal Catalysis: While various transition metals like palladium, cobalt, and nickel have been used, the exploration of new metal catalysts and the optimization of existing systems continue to be of interest. nih.gov For instance, zirconocene (B1252598) dichloride has been investigated for direct coupling reactions. bath.ac.uk

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost.

Nanocatalysts: The unique properties of nanomaterials are being harnessed to develop highly active and recyclable catalysts.

Metal-Free Synthesis: Recent developments have shown the potential for metal-free synthesis of N-acylureas, for example, through an N-iodosuccinimide (NIS)-mediated Hofmann-type rearrangement of 2-oxoamides, which proceeds under mild conditions. acs.org

Suppression of Side Reactions: A common issue in some acylation reactions is the formation of N-acylurea as a side product, which can poison the catalyst. rsc.org Research into reaction conditions and additives, such as pyridine (B92270), to suppress these side reactions is crucial for improving the efficiency of catalytic cycles. rsc.org

| Catalytic System | Description | Key Features |

| Transition Metal Catalysts | Complexes of metals like Pd, Co, Ni, Ru, Mn, Au, and Zr. nih.govbath.ac.uk | High activity and selectivity, but can be costly and require removal from the final product. |

| Organocatalysts | Small, metal-free organic molecules. | Lower toxicity, cost-effective, and environmentally benign. |

| N-iodosuccinimide (NIS) | Used in a metal-free Hofmann-type rearrangement. acs.org | Mild, metal-free conditions, broad substrate scope, and high chemoselectivity. acs.org |

| Nanocatalysts | Catalytically active materials at the nanoscale. | High surface area-to-volume ratio, enhanced reactivity, and potential for recyclability. |

Advanced Computational Design and Virtual Screening of Novel Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For acylphenylureas, computational methods can accelerate the design and discovery of new analogues with desired properties.

Key computational approaches include:

Virtual Screening: This technique involves the computational screening of large libraries of virtual compounds to identify those with a high probability of being active. mmsl.cz This pre-selection saves time and resources compared to traditional high-throughput screening. mmsl.cz

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to understand interactions at a molecular level. mmsl.cz

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to find a correlation between the chemical structure of a compound and its biological activity. mmsl.cz

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's activity. researchgate.net

De Novo Design: Advanced algorithms can design novel molecular structures from scratch that are predicted to have specific properties. biorxiv.org

These computational tools have been successfully applied to design inhibitors for various biological targets and can be leveraged for the discovery of novel acylphenylurea analogues. nih.govnih.gov

| Computational Technique | Application in Acylphenylurea Research | Expected Outcome |

| Virtual Screening | Screening large compound databases for potential acylphenylurea analogues. mmsl.cz | Identification of a smaller, enriched set of compounds for experimental testing. |

| Molecular Docking | Predicting the binding mode of acylphenylureas to a specific target. mmsl.cz | Understanding key interactions and guiding lead optimization. |

| QSAR | Establishing a relationship between the structure of acylphenylureas and their properties. mmsl.cz | Predicting the activity of newly designed analogues. |

| Pharmacophore Modeling | Defining the essential features of active acylphenylureas. researchgate.net | Guiding the design of new compounds with improved activity. |

Integration of High-Throughput Synthesis and Screening for Chemical Discovery

The integration of high-throughput synthesis and screening technologies offers a powerful platform for accelerating the discovery of new chemical entities. novalix.com This approach allows for the rapid generation and evaluation of large libraries of compounds.

Future directions in this area include:

Automated Synthesis: The use of robotic systems for the parallel synthesis of compound libraries in microplate formats. kit.edu This enables the rapid production of a diverse set of acylphenylurea analogues. novalix.com

Miniaturization: Performing reactions on a nanoscale reduces the consumption of reagents and solvents, making the process more cost-effective and environmentally friendly. rsc.org

High-Throughput Screening (HTS): The rapid biological or chemical screening of the synthesized libraries to identify "hit" compounds with desired properties. nih.gov

Data Analysis and Machine Learning: The vast amount of data generated from high-throughput methods can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of subsequent libraries. kit.edu

This integrated approach significantly shortens the design-make-test-analyze cycle in chemical research, enabling a more efficient exploration of the chemical space around the acylphenylurea scaffold. novalix.com

| Integrated Approach Component | Description | Advantage |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions in a parallel format. novalix.com | Efficiently identifies optimal synthetic routes for library production. |

| Focused Library Synthesis | Parallel synthesis of a targeted set of 20-50 compounds. novalix.com | Rapidly generates molecules to confirm or refute hypotheses from initial screenings. novalix.com |

| Automated Characterization | High-speed analysis of synthesized compounds using techniques like mass spectrometry. nih.gov | Quickly confirms the identity and purity of library members. |

| In Situ Screening | Screening of unpurified compound libraries directly after synthesis. rsc.org | Accelerates the hit identification process and reduces purification bottlenecks. rsc.org |

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloropropanoyl)-1-phenylurea, and how can reaction conditions be optimized?

The compound can be synthesized via the reaction of a substituted isocyanate with an amine under controlled conditions. A typical method involves reacting 3-chlorophenyl isocyanate with a secondary amine (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) in an inert solvent like dichloromethane or toluene. Reflux conditions (e.g., 80–110°C) and a base such as triethylamine are critical to neutralize HCl byproducts and improve yield. Monitoring reaction progress via TLC or HPLC is advised to optimize stoichiometry and reaction time .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Spectroscopic methods : Use NMR (¹H/¹³C) to confirm functional groups and connectivity. For example, the urea carbonyl group typically appears at ~160–170 ppm in ¹³C NMR.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., molar mass = 221.3 g/mol) .

- Elemental analysis : Validate empirical formula (C₁₂H₁₉N₃O) and purity.

- X-ray crystallography : For unambiguous structural confirmation, use SHELX-97 or SHELXL for refinement, ensuring anisotropic displacement parameters are accurately modeled .

Q. What are the critical physical properties relevant to experimental handling?

- Melting point : ~168–172°C (varies with purity).

- Storage : Store at 2–8°C in sealed containers to prevent decomposition.

- Solubility : Soluble in methanol, dimethyl sulfoxide (DMSO), and dichloromethane but insoluble in water .

Advanced Research Questions

Q. How can researchers address challenges in refining the crystal structure of this compound using SHELX?

- Anisotropic refinement : Use SHELXL to model thermal motion, particularly for the chloropropanoyl group, which may exhibit positional disorder.

- Validation tools : Employ PLATON or WinGX to check for missed symmetry, twinning, or hydrogen-bonding networks.

- Data quality : Ensure high-resolution data (e.g., <1.0 Å) to resolve electron density ambiguities. If data contradictions arise (e.g., R-factor >5%), re-examine data integration or consider alternative space groups .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Cross-validation : Compare hydrogen-bonding interactions observed in XRD with NMR-derived NOE effects.

- Dynamic effects : Use DFT calculations (e.g., Gaussian or ORCA) to model conformers that might explain spectral splitting not captured in static crystal structures.

- Iterative refinement : Adjust SHELX refinement parameters (e.g., restraints for flexible side chains) to align bond lengths/angles with spectroscopic data .

Q. What computational methods complement experimental studies of this compound’s reactivity?

- DFT calculations : Predict reaction pathways (e.g., nucleophilic acyl substitution at the chloropropanoyl group) using B3LYP/6-31G(d) basis sets.

- Molecular docking : Explore interactions with biological targets (e.g., enzymes) if pharmacological activity is under investigation.

- Solvent modeling : Use COSMO-RS to simulate solubility and stability in different solvents .

Q. How should researchers design experiments to analyze degradation products or byproducts?

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed urea derivatives) using reverse-phase chromatography and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Monitor thermal decomposition above 321.5°C, correlating mass loss with CO₂/NOₓ emission (observed in combustion studies) .

Methodological Notes

- Safety : While not classified as hazardous, use PPE (nitrile gloves, EN 149-compliant respirators) to avoid inhalation/contact during synthesis .

- Data reporting : Adhere to IUPAC guidelines for structural nomenclature and CIF formatting for crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.